molecular formula C14H17N3O2 B15162400 Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- CAS No. 821776-53-8

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-

Cat. No.: B15162400
CAS No.: 821776-53-8
M. Wt: 259.30 g/mol
InChI Key: GADYKWMYKYPTIP-UHFFFAOYSA-N
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Description

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is a chemical compound known for its unique structure and properties It is a derivative of benzonitrile, featuring a nitro group and a cyclopropylmethylpropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, which is then nitrated using nitric acid and sulfuric acid . The cyclopropylmethylpropylamino group can be introduced through a substitution reaction using appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of benzonitrile derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of ionic liquids as catalysts and solvents has been explored to achieve greener synthesis routes . These methods not only improve the reaction conditions but also facilitate the recovery and reuse of catalysts, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Addition: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various amines. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted amides, and other functionalized benzonitrile compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, known for its use as a solvent and precursor in organic synthesis.

    2-Nitrobenzonitrile: A derivative with a nitro group, used in the synthesis of pharmaceuticals and agrochemicals.

    Cyclopropylmethylamine: A related amine used in the synthesis of various organic compounds.

Uniqueness

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is unique due to the presence of both a nitro group and a cyclopropylmethylpropylamino substituent

Properties

CAS No.

821776-53-8

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

5-[cyclopropylmethyl(propyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C14H17N3O2/c1-2-7-16(10-11-3-4-11)13-5-6-14(17(18)19)12(8-13)9-15/h5-6,8,11H,2-4,7,10H2,1H3

InChI Key

GADYKWMYKYPTIP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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